(1S,2S)-2-(methylamino)cyclopentan-1-ol
Description
(1S,2S)-2-(Methylamino)cyclopentan-1-ol is a chiral cyclopentanol derivative with a secondary methylamino group at the C2 position. Key properties include:
Properties
IUPAC Name |
(1S,2S)-2-(methylamino)cyclopentan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-7-5-3-2-4-6(5)8/h5-8H,2-4H2,1H3/t5-,6-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAEYCYRQJINORB-WDSKDSINSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCCC1O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@H]1CCC[C@@H]1O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-(methylamino)cyclopentan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with cyclopentanone.
Reduction: Cyclopentanone is reduced to cyclopentanol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Amination: The hydroxyl group of cyclopentanol is converted to a leaving group (e.g., tosylate or mesylate), followed by nucleophilic substitution with methylamine to introduce the methylamino group.
Chiral Resolution: The resulting racemic mixture is resolved into its enantiomers using chiral chromatography or other resolution techniques.
Industrial Production Methods
Industrial production of (1S,2S)-2-(methylamino)cyclopentan-1-ol may involve similar steps but on a larger scale, with optimization for yield and purity. Catalytic hydrogenation and continuous flow processes may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-2-(methylamino)cyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to form different derivatives, depending on the reducing agent used.
Substitution: The methylamino group can participate in substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Tosyl chloride (TsCl), methylamine (CH3NH2)
Major Products
Oxidation: Cyclopentanone derivatives
Reduction: Various cyclopentanol derivatives
Substitution: Amino-substituted cyclopentane derivatives
Scientific Research Applications
(1S,2S)-2-(methylamino)cyclopentan-1-ol has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: The compound is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (1S,2S)-2-(methylamino)cyclopentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and influencing biological pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Comparative Analysis of Analogues
*Estimated pKa for primary amines.
Stereochemical and Substituent Effects
(a) Stereoisomerism: (1S,2S) vs. (1S,2R)
The stereoisomer (1S,2R)-2-(methylamino)cyclopentan-1-ol shares the same molecular formula but differs in spatial configuration. This divergence likely alters intermolecular interactions, solubility, and receptor binding. While direct data for the methylamino stereoisomers are unavailable, such stereochemical sensitivity underscores the importance of configuration in biological systems.
(b) Substituent Type: Methylamino vs. Aminomethyl vs. Amino
- Its higher pKa (15.02) suggests weaker basicity, reducing protonation in physiological conditions .
- Aminomethyl (Primary Amine): (1S,2R)-2-(Aminomethyl)cyclopentan-1-ol has a primary amine, which is more basic (pKa ~9-10) and hydrophilic, possibly limiting bioavailability .
- Amino Group: The low EC₅₀ (>2000 nM) of (1S,2S)-2-amino-cyclopentan-1-ol in PD-1/PD-L1 inhibition highlights the critical role of substituent bulk and hydrogen-bonding capacity. Methylamino’s steric and electronic effects may modulate activity differently .
(c) Functional Group Variations
- Ethyl Ester Derivative: (1S,2S)-2-(Ethoxycarbonyl)cyclopentan-1-ol (CAS 122331-03-7) replaces the methylamino group with an ester, drastically altering polarity and reactivity. This compound’s applications are likely in synthesis rather than bioactivity .
- Methyl Substituent : (1S,2S)-2-Methylcyclopentan-1-ol lacks the amine entirely, rendering it pharmacologically inert but useful as a structural scaffold .
Biological Activity
(1S,2S)-2-(methylamino)cyclopentan-1-ol is a chiral organic compound notable for its potential biological activities, particularly in medicinal chemistry and neuropharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molar Mass : Approximately 115.17 g/mol
- Chirality : The compound features specific stereochemistry at the first and second carbon atoms, which is crucial for its biological interactions.
(1S,2S)-2-(methylamino)cyclopentan-1-ol interacts with various biological targets, including:
- Neurotransmitter Receptors : Preliminary studies indicate that it may influence neurotransmitter systems, potentially affecting mood and cognitive functions.
- Enzymatic Activity : It has been noted for its role as an inhibitor or modulator of specific enzymes, impacting biological pathways related to central nervous system functions.
Neuroprotective Effects
Research suggests that (1S,2S)-2-(methylamino)cyclopentan-1-ol exhibits significant neuroprotective properties. It is being investigated for its potential to protect neurons from damage in various neurodegenerative conditions. This effect may be attributed to its ability to modulate neurotransmitter systems and reduce oxidative stress.
Analgesic Properties
The compound has also been studied for its analgesic effects. Its interaction with pain pathways may provide insights into developing new pain management therapies. The exact mechanisms remain under investigation but may involve modulation of pain receptors or neurotransmitter release.
Research Findings and Case Studies
Several studies have explored the biological activity of (1S,2S)-2-(methylamino)cyclopentan-1-ol:
| Study | Findings |
|---|---|
| BenchChem Study | Identified as a precursor in synthesizing pharmaceuticals targeting the central nervous system; significant interactions with enzymes and receptors were noted. |
| Neuroprotective Research | Demonstrated potential in protecting neurons against oxidative stress and excitotoxicity, indicating therapeutic applications in neurodegenerative diseases. |
| Analgesic Activity | Preliminary findings suggest modulation of pain pathways, warranting further investigation into its use as an analgesic agent. |
Synthesis and Applications
(1S,2S)-2-(methylamino)cyclopentan-1-ol serves as a building block in organic synthesis, particularly in creating more complex pharmaceutical compounds. Its unique structure allows it to participate in various chemical reactions, making it valuable in medicinal chemistry.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
